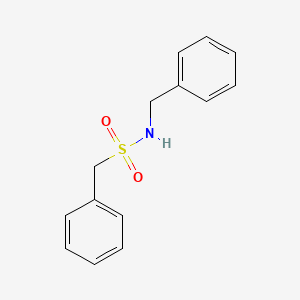![molecular formula C20H25N3O4 B5577301 4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)
4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multistep reactions, starting from simpler molecules. For related compounds, asymmetric syntheses have been reported using benzotriazole, dimethoxytetrahydrofuran, and phenylglycinol, leading to chiral pyrrolidines through novel synthetic pathways (Katritzky et al., 1999). These methodologies could potentially be adapted or serve as inspiration for synthesizing the compound , emphasizing the importance of chiral centers and the use of organometallic reagents for introducing diverse substituents.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the behavior of organic compounds. The structure of similar molecules has been elucidated using X-ray crystallography, confirming the presence of specific functional groups and their configurations (Anastasiou et al., 1993). Such detailed structural analyses are essential for comprehending the 3D arrangement of atoms in the molecule and its implications on reactivity and properties.
Chemical Reactions and Properties
The reactivity of organic molecules is influenced by their functional groups and molecular structure. For compounds with similar structures, reactions with organosilicon, organophosphorus, organozinc, and Grignard reagents have been explored, affording chiral products with potential biological activity (Katritzky et al., 1999). Such reactions underscore the versatility of the compound's functional groups in synthetic chemistry.
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, can be determined experimentally. These properties are crucial for understanding the compound's behavior under different conditions and its suitability for various applications.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity towards various reagents, and stability, define the compound's applications and handling. For similar compounds, detailed studies on their reactivity patterns, interaction with nucleophiles and electrophiles, and stability under different conditions provide insights into their chemical behavior (Halim & Ibrahim, 2022).
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Compounds similar to the queried chemical structure have been extensively explored for their utility in synthesizing a wide array of heterocyclic compounds. These synthetic routes often lead to compounds with promising biological activities or material properties. For instance, the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has been investigated, demonstrating the antimicrobial activity of the synthesized compounds (Bayrak et al., 2009). Similarly, novel series of pyridine and fused pyridine derivatives have been synthesized, showcasing the versatility of such structural motifs in accessing diverse chemical spaces (Al-Issa, 2012).
Material Science Applications
In the realm of materials science, benzobisoxazole-based compounds have been synthesized, demonstrating exceptional thermal stability and ambipolar transport properties. These materials have been effectively utilized in organic light-emitting devices (OLEDs), achieving high external quantum efficiency (Yin et al., 2015). This research underscores the potential of such structures in developing advanced materials for electronic applications.
Catalytic Applications
The synthesis and application of pyridine-2,6-bis(oxazoline) derivatives have been explored for their efficacy as catalysts in enantioselective reactions. These findings highlight the utility of structurally complex oxazoline derivatives in catalysis, offering routes to highly selective synthetic processes (Desimoni et al., 2005).
properties
IUPAC Name |
[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]-(5-phenyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-19(17-12-21-27-18(17)16-6-2-1-3-7-16)23-10-11-26-15-20(25,14-23)13-22-8-4-5-9-22/h1-3,6-7,12,25H,4-5,8-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKFFGXIXREFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=C(ON=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)
![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)
![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

![N-(2-ethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5577303.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)
![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)